molecular formula C10H8Cl2O3 B7578229 2-[(2,3-Dichlorophenoxy)methyl]prop-2-enoic acid

2-[(2,3-Dichlorophenoxy)methyl]prop-2-enoic acid

Cat. No. B7578229
M. Wt: 247.07 g/mol
InChI Key: OKXPLKAPSGYLKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2,3-Dichlorophenoxy)methyl]prop-2-enoic acid, commonly known as Dichlorprop, is a synthetic herbicide widely used in agriculture and horticulture. It belongs to the phenoxy herbicides group and is known for its selective control of broadleaf weeds.

Mechanism of Action

Dichlorprop works by mimicking the action of a plant growth hormone known as auxin. It disrupts the normal growth and development of broadleaf weeds, leading to their death. The herbicide is absorbed by the leaves and stems of the plants and is translocated to the growing points, where it interferes with the normal cell division and elongation processes.
Biochemical and Physiological Effects
Dichlorprop has been shown to affect the metabolism of the target plants, leading to the accumulation of toxic compounds and the disruption of normal physiological processes. The herbicide has also been shown to affect the microbial communities in the soil, leading to changes in soil fertility and nutrient cycling.

Advantages and Limitations for Lab Experiments

Dichlorprop is a widely used herbicide in the agricultural industry, and its efficacy has been well established. It is relatively easy to apply and has a low risk of leaching into groundwater. However, its use has been associated with the development of herbicide-resistant weeds, and its impact on non-target organisms is still a matter of concern.

Future Directions

There are several areas of research that can be pursued to improve our understanding of Dichlorprop and its potential impact on the environment. These include:
1. Developing new methods for the synthesis of Dichlorprop that are more efficient and environmentally friendly.
2. Investigating the potential of Dichlorprop to induce stress responses in plants and the implications of this for crop production.
3. Studying the impact of Dichlorprop on soil microbial communities and the potential for microbial remediation of contaminated soils.
4. Developing new formulations of Dichlorprop that are more effective and have a lower environmental impact.
5. Investigating the potential of Dichlorprop as a tool for weed management in organic farming systems.
Conclusion
In conclusion, Dichlorprop is a widely used herbicide with a well-established mode of action. Its use has been associated with both advantages and limitations, and there is still much to be learned about its potential impact on the environment. Further research is needed to improve our understanding of this herbicide and to develop new methods for its use that are both effective and sustainable.

Synthesis Methods

Dichlorprop is synthesized by the reaction of 2,3-dichlorophenol with propylene oxide in the presence of a base. The resulting product is then acidified to obtain Dichlorprop. The synthesis method has been optimized to improve the yield and purity of the final product.

Scientific Research Applications

Dichlorprop has been extensively studied for its herbicidal properties and its potential impact on the environment. Research has been conducted to investigate its efficacy in controlling different types of weeds and its impact on non-target organisms. Dichlorprop has also been studied for its potential use in combination with other herbicides to improve weed control.

properties

IUPAC Name

2-[(2,3-dichlorophenoxy)methyl]prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2O3/c1-6(10(13)14)5-15-8-4-2-3-7(11)9(8)12/h2-4H,1,5H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKXPLKAPSGYLKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(COC1=C(C(=CC=C1)Cl)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2,3-Dichlorophenoxy)methyl]prop-2-enoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.